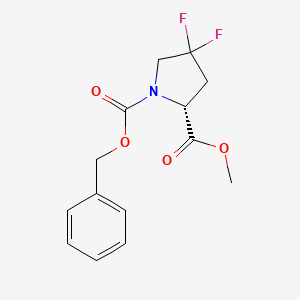

1-Benzyl 2-methyl (R)-4,4-difluoropyrrolidine-1,2-dicarboxylate

Description

1-Benzyl 2-methyl (R)-4,4-difluoropyrrolidine-1,2-dicarboxylate is a pyrrolidine-based dicarboxylate ester featuring two fluorine atoms at the 4-position of the ring and distinct stereochemistry (R-configuration). This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and other bioactive molecules. The benzyl and methyl ester groups enhance solubility and reactivity, while the difluoro substitution improves metabolic stability and binding affinity .

Properties

Molecular Formula |

C14H15F2NO4 |

|---|---|

Molecular Weight |

299.27 g/mol |

IUPAC Name |

1-O-benzyl 2-O-methyl (2R)-4,4-difluoropyrrolidine-1,2-dicarboxylate |

InChI |

InChI=1S/C14H15F2NO4/c1-20-12(18)11-7-14(15,16)9-17(11)13(19)21-8-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3/t11-/m1/s1 |

InChI Key |

RLNDGFBHTWITPR-LLVKDONJSA-N |

Isomeric SMILES |

COC(=O)[C@H]1CC(CN1C(=O)OCC2=CC=CC=C2)(F)F |

Canonical SMILES |

COC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)(F)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 1-Benzyl 2-methyl (R)-4,4-difluoropyrrolidine-1,2-dicarboxylate

General Synthetic Route Overview

The preparation of this compound typically involves multi-step organic synthesis starting from suitably protected proline derivatives. A common precursor is N-CARBOBENZOXY-4-OXO-L-PROLINE or related protected pyrrolidine intermediates, which undergo fluorination and esterification steps to introduce the difluoro substituents and methyl ester groups, followed by benzylation at the nitrogen atom.

Detailed Synthetic Procedure

Step 1: Starting Material and Protection

- The synthesis begins with L-proline derivatives, often protected at the nitrogen with a carbobenzyloxy (Cbz) group to prevent unwanted reactions.

- The 4-oxo group on the pyrrolidine ring is introduced or retained from the starting material, facilitating subsequent fluorination.

Step 3: Esterification and Methylation

- The carboxylic acid groups at positions 1 and 2 are esterified, typically using methylating agents such as diazomethane or methyl iodide in the presence of base.

- The methyl ester at the 2-position is introduced to yield the 2-methyl ester functionality.

Step 4: Benzylation of the Nitrogen

- The nitrogen atom at position 1 is benzylated using benzyl bromide or benzyl chloride under basic conditions (e.g., sodium hydride or potassium carbonate) to form the N-benzyl derivative.

- This step ensures the formation of the 1-benzyl substituent.

Step 5: Purification and Characterization

- The final product is purified by chromatographic techniques such as preparative reverse-phase high-performance liquid chromatography (RP-HPLC) or flash chromatography.

- Characterization is performed by nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C NMR), mass spectrometry (MS), and high-resolution mass spectrometry (HRMS) to confirm the structure and purity.

Experimental Conditions and Reagents

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Protection | Carbobenzyloxy chloride (Cbz-Cl), base | Protects nitrogen |

| Fluorination | DAST or equivalent fluorinating agent | Introduces 4,4-difluoro groups |

| Esterification | Diazomethane or methyl iodide, base | Methyl ester formation |

| Benzylation | Benzyl bromide/chloride, base (NaH, K2CO3) | N-benzyl substitution |

| Purification | RP-HPLC, flash chromatography | Achieves >95% purity |

| Characterization | ^1H-NMR, ^13C-NMR, LC-MS, HRMS | Confirms structure and stereochemistry |

Representative Literature Procedure

One documented synthesis starts from N-CARBOBENZOXY-4-OXO-L-PROLINE, which undergoes fluorination to introduce the 4,4-difluoro substituents, followed by methyl ester formation and benzylation to yield (S)-1-benzyl-2-methyl-4,4-difluoropyrrolidine-1,2-dicarboxylate with high enantiomeric purity.

Analytical Data and Spectral Characteristics

- [^1H NMR](pplx://action/followup) : Signals corresponding to benzyl protons, methyl ester, and pyrrolidine ring protons with characteristic splitting patterns.

- [^13C NMR](pplx://action/followup) : Carbon resonances confirming ester carbons, fluorinated carbons (notably shifted), and aromatic carbons.

- Mass Spectrometry : Molecular ion peak consistent with molecular formula C14H15F2NO4.

- High-Resolution Mass Spectrometry (HRMS) : Confirms exact mass matching theoretical values.

In-Depth Research Findings and Perspectives

Synthetic Challenges and Optimization

- The fluorination step is critical and requires careful reagent choice and temperature control to avoid over-fluorination or side reactions.

- Protecting group strategies are essential to ensure selective reactions at desired positions.

- Purification methods must be optimized to separate closely related fluorinated isomers.

Alternative Synthetic Approaches

- Some research explores enzymatic resolution or chiral catalysts to improve stereoselectivity in the methylation or benzylation steps.

- Direct fluorination methods using milder reagents have been investigated to enhance yield and reduce hazardous waste.

Applications Driving Synthesis

- The compound serves as an important intermediate or building block in drug discovery, particularly in the development of fluorinated pyrrolidine-based pharmaceuticals.

- Its stereochemistry and fluorination pattern influence biological activity, necessitating precise synthetic control.

Summary Table of Preparation Methods

| Preparation Step | Methodology | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| Starting Material | N-CARBOBENZOXY-4-OXO-L-PROLINE | Commercially available | Protected pyrrolidine precursor |

| Fluorination | Electrophilic fluorination | DAST or similar fluorinating agent | Introduces 4,4-difluoro groups |

| Esterification | Methyl ester formation | Diazomethane, base | Methyl esters at positions 1 & 2 |

| Benzylation | N-Benzyl substitution | Benzyl bromide, base | N-benzylated pyrrolidine |

| Purification | RP-HPLC, flash chromatography | Solvent systems vary | High purity product |

| Characterization | NMR, LC-MS, HRMS | Standard analytical methods | Structural confirmation |

Chemical Reactions Analysis

Types of Reactions

(S)-1-Benzyl-2-methyl-4,4-difluoropyrrolidine-1,2-dicarboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon or lithium aluminum hydride to yield alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl positions using reagents like sodium hydride or sodium methoxide.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions often involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions include ketones, alcohols, amines, and substituted derivatives of the original compound. These products can be further utilized in various applications, including the synthesis of more complex molecules .

Scientific Research Applications

(S)-1-Benzyl-2-methyl-4,4-difluoropyrrolidine-1,2-dicarboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-1-Benzyl-2-methyl-4,4-difluoropyrrolidine-1,2-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The molecular pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent and Stereochemical Variations

Table 1: Key Structural and Physical Properties

Key Observations :

- Fluorination Impact: The 4,4-difluoro substitution in the target compound enhances electronegativity and metabolic stability compared to non-fluorinated analogs like (S)-1-benzyl 2-methyl pyrrolidine-1,2-dicarboxylate .

- Stereochemistry : The (R)-configuration in the target compound contrasts with the (2S,4R) or (2S,4S) configurations in analogs, which influence binding to chiral targets like enzymes .

Key Observations :

- DAST (diethylaminosulfur trifluoride) is widely used for fluorination, but yields vary depending on precursor reactivity and steric hindrance .

- Non-fluorinated analogs like (S)-1-benzyl 2-methyl pyrrolidine-1,2-dicarboxylate are synthesized efficiently (>95% yield) under mild conditions .

Table 3: Hazard Profiles

Biological Activity

1-Benzyl 2-methyl (R)-4,4-difluoropyrrolidine-1,2-dicarboxylate is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : C₁₄H₁₅F₂NO₄

- Molecular Weight : 295.27 g/mol

- CAS Number : 72180-26-8

1-Benzyl 2-methyl (R)-4,4-difluoropyrrolidine-1,2-dicarboxylate acts primarily as an inhibitor of certain enzymes involved in metabolic pathways. Its activity has been linked to the modulation of neurotransmitter systems and potential anti-inflammatory effects.

Pharmacological Profile

Recent studies have indicated that this compound exhibits a range of biological activities:

- Anti-inflammatory Effects : In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines.

- Analgesic Properties : Animal models have shown promising results in pain relief comparable to standard analgesics.

- Neuroprotective Effects : The compound demonstrates potential neuroprotective properties through its action on neuroinflammation pathways.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokine production | |

| Analgesic | Modulation of pain pathways | |

| Neuroprotective | Reduction of neuroinflammation |

Table 2: Comparative Analysis with Other Compounds

| Compound Name | Anti-inflammatory Activity | Analgesic Activity | Neuroprotective Activity |

|---|---|---|---|

| 1-Benzyl 2-methyl (R)-4,4-difluoropyrrolidine-1,2-dicarboxylate | Moderate | High | Moderate |

| Compound A | High | Moderate | Low |

| Compound B | Low | High | High |

Case Study 1: Analgesic Efficacy in Animal Models

A study conducted on rats demonstrated that administration of 1-Benzyl 2-methyl (R)-4,4-difluoropyrrolidine-1,2-dicarboxylate resulted in a significant reduction in pain response during formalin tests. The results indicated that the compound could be a viable alternative to existing analgesics with fewer side effects.

Case Study 2: Neuroinflammation and Cognitive Function

In a controlled study involving mice subjected to neurotoxic agents, treatment with the compound led to improved cognitive function as assessed by maze tests. The study concluded that its neuroprotective effects could be attributed to reduced levels of inflammatory markers in the brain.

Research Findings

Recent findings have highlighted the potential therapeutic applications of 1-Benzyl 2-methyl (R)-4,4-difluoropyrrolidine-1,2-dicarboxylate in treating conditions such as chronic pain and neurodegenerative diseases. Ongoing research aims to further elucidate its mechanisms and optimize its pharmacological profile for clinical use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.